molecular formula C24H31IN2O3 B8608015 Piperidinium, 1-(2-hydroxy-3-((1,2,3,4-tetrahydro-2-oxo-5-quinolinyl)oxy)propyl)-1-methyl-4-phenyl-, iodide CAS No. 78484-03-4

Piperidinium, 1-(2-hydroxy-3-((1,2,3,4-tetrahydro-2-oxo-5-quinolinyl)oxy)propyl)-1-methyl-4-phenyl-, iodide

Cat. No. B8608015
CAS No.: 78484-03-4
M. Wt: 522.4 g/mol
InChI Key: MZKLZEDHPGATAW-UHFFFAOYSA-N
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Patent
US04482560

Procedure details

2.0 Grams of 5-[2-hydroxy-3-(4-phenyl-1-piperidyl)propoxy]-3,4-dihydrocarbostyril and 3 g of methyl iodide were mixed with 30 ml of dimethylformamide and the mixture was stirred at 50°-60° C. for 5 hours. The reaction mixture was concentrated under a reduced pressure and to the residue thus obtained was added 50 ml of acetone and stirred. The precipitates thus formed were collected by filtration and washed with acetone, then recrystallized from methanol-ethanol to obtain 1.7 g of 4-phenyl-1-[2-hydroxy-3-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yloxy)propyl]-1-methylpiperidiniumiodide as in the form of colorless powdery substance. Melting point: 242°-243° C.
Name
5-[2-hydroxy-3-(4-phenyl-1-piperidyl)propoxy]-3,4-dihydrocarbostyril
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:16][N:17]1[CH2:22][CH2:21][CH:20]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:19][CH2:18]1)[CH2:3][O:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH2:7][CH2:8][C:9](=[O:15])[NH:10]2.C[I:30].[CH3:31]N(C)C=O>CC(C)=O>[I-:30].[C:23]1([CH:20]2[CH2:19][CH2:18][N+:17]([CH2:16][CH:2]([OH:1])[CH2:3][O:4][C:5]3[CH:14]=[CH:13][CH:12]=[C:11]4[C:6]=3[CH2:7][CH2:8][C:9](=[O:15])[NH:10]4)([CH3:31])[CH2:22][CH2:21]2)[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1 |f:4.5|

Inputs

Step One
Name
5-[2-hydroxy-3-(4-phenyl-1-piperidyl)propoxy]-3,4-dihydrocarbostyril
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(COC1=C2CCC(NC2=CC=C1)=O)CN1CCC(CC1)C1=CC=CC=C1
Name
Quantity
3 g
Type
reactant
Smiles
CI
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 50°-60° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under a reduced pressure and to the residue
CUSTOM
Type
CUSTOM
Details
thus obtained
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
The precipitates thus
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol-ethanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[I-].C1(=CC=CC=C1)C1CC[N+](CC1)(C)CC(COC1=C2CCC(NC2=CC=C1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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